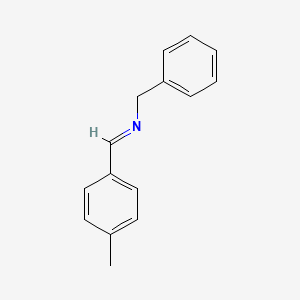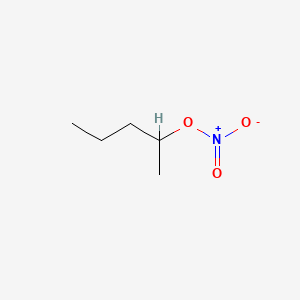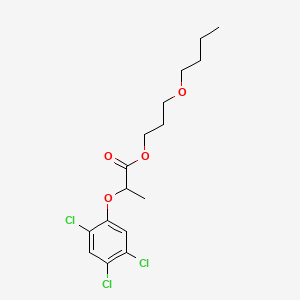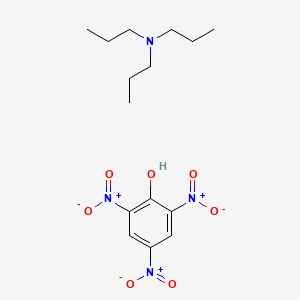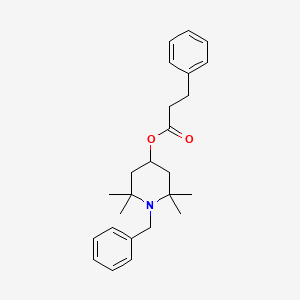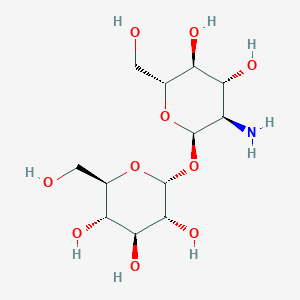
Nonadecylarsonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonadecylarsonic acid is an organoarsenic compound characterized by a long carbon chain attached to an arsenic atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nonadecylarsonic acid can be synthesized through the reaction of nonadecanoic acid with arsenic trioxide in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions, with the temperature maintained around 150°C. The process involves the formation of an intermediate arsenic ester, which is subsequently hydrolyzed to yield this compound.
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Análisis De Reacciones Químicas
Types of Reactions: Nonadecylarsonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nonadecylarsonic oxide.
Reduction: Reduction reactions can convert this compound to its corresponding nonadecylarsonous acid.
Substitution: The arsenic atom in this compound can be substituted with other functional groups, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and organometallic compounds facilitate substitution reactions.
Major Products:
Oxidation: Nonadecylarsonic oxide.
Reduction: Nonadecylarsonous acid.
Substitution: Various organoarsenic derivatives.
Aplicaciones Científicas De Investigación
Nonadecylarsonic acid has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other organoarsenic compounds.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in targeted drug delivery systems.
Industry: Utilized in the production of specialized coatings and materials.
Mecanismo De Acción
The mechanism of action of nonadecylarsonic acid involves its interaction with cellular components, particularly proteins and enzymes. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction disrupts cellular processes, making this compound a potential antimicrobial agent.
Comparación Con Compuestos Similares
Nonadecanoic acid: A saturated fatty acid with a similar carbon chain length but lacks the arsenic atom.
Arsenic trioxide: An inorganic compound with significant toxicity and different chemical properties.
Uniqueness: Nonadecylarsonic acid is unique due to its combination of a long carbon chain and an arsenic atom, which imparts distinct chemical and biological properties. Unlike nonadecanoic acid, this compound exhibits antimicrobial activity due to the presence of arsenic. Compared to arsenic trioxide, this compound is less toxic and has more specific applications in research and industry.
Propiedades
Número CAS |
18855-17-9 |
|---|---|
Fórmula molecular |
C19H41AsO3 |
Peso molecular |
392.4 g/mol |
Nombre IUPAC |
nonadecylarsonic acid |
InChI |
InChI=1S/C19H41AsO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21,22)23/h2-19H2,1H3,(H2,21,22,23) |
Clave InChI |
HTEPAVWFMWUKLC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCC[As](=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2S)-1-Acetyl-1,2,3,8-tetrahydropyrrolo[2,3-b]indole-2-carboxamide](/img/structure/B14700741.png)



![1-(diaminomethylidene)-2-[4-(4-nitrophenyl)sulfonylphenyl]guanidine](/img/structure/B14700756.png)
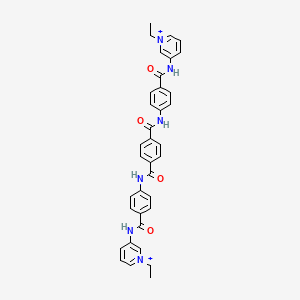
![7H-Furo[3,2-g][1]benzopyran-7-one, 2,3-dihydro-2,5,9-trimethyl-](/img/structure/B14700774.png)
